

# An In-depth Technical Guide to the Toxicological Profile of 2,3-Dimethylphenol

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## Compound of Interest

Compound Name: 2,3-Dimethylphenol

Cat. No.: B072121

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## Executive Summary

**2,3-Dimethylphenol** (2,3-DMP), also known as 2,3-xylenol, is an aromatic organic compound with significant applications in the chemical industry, primarily as a precursor in the synthesis of antioxidants, pharmaceuticals, and other specialty chemicals.[1] While its industrial utility is well-established, a thorough understanding of its toxicological profile is paramount for ensuring occupational safety, managing environmental risk, and guiding further research. This guide provides a comprehensive analysis of the toxicology of 2,3-DMP, synthesizing data on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and specific organ system effects. We delve into established experimental methodologies for its assessment, providing detailed protocols and workflow visualizations to support researchers and drug development professionals. This document is structured to deliver not just data, but also mechanistic insights and a self-validating framework for its toxicological evaluation.

## Chemical Identity and Physicochemical Properties

**2,3-Dimethylphenol** (CAS No. 526-75-0) is a substituted phenol with two methyl groups at the ortho and meta positions relative to the hydroxyl group.[2] At room temperature, it exists as a colorless to pale yellow or brown crystalline solid with a characteristic sweet, tarry odor.[1][2][3] Its physicochemical properties are critical determinants of its environmental fate, bioavailability, and routes of exposure. For instance, its moderate volatility and slight water solubility influence its distribution in both atmospheric and aquatic environments.[1][2]

Table 1: Physicochemical Properties of **2,3-Dimethylphenol**

Property	Value	Source
CAS Number	526-75-0	[2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O	[2]
Molecular Weight	122.17 g/mol	[2][4]
Appearance	Colorless to pale yellow/brown crystalline solid	[1][2][3]
Melting Point	70-73 °C (lit.)	[5]
Boiling Point	217 °C (lit.)	[5]
Water Solubility	4.57 g/L at 25 °C (Slightly soluble)	[2]
Vapor Pressure	1 mmHg at 56 °C (132.8 °F)	[4]
Vapor Density	4.2 (Air = 1)	[2][6]
LogP (Octanol/Water)	2.48	[6]
Synonyms	2,3-Xylenol, vic-o-Xylenol, 1-Hydroxy-2,3-dimethylbenzene	[2][3]

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a compound describe its journey through the body and are fundamental to understanding its potential for causing harm. Data specific to 2,3-DMP is limited, but can be inferred from studies on mixed xylenols and related phenolic compounds.

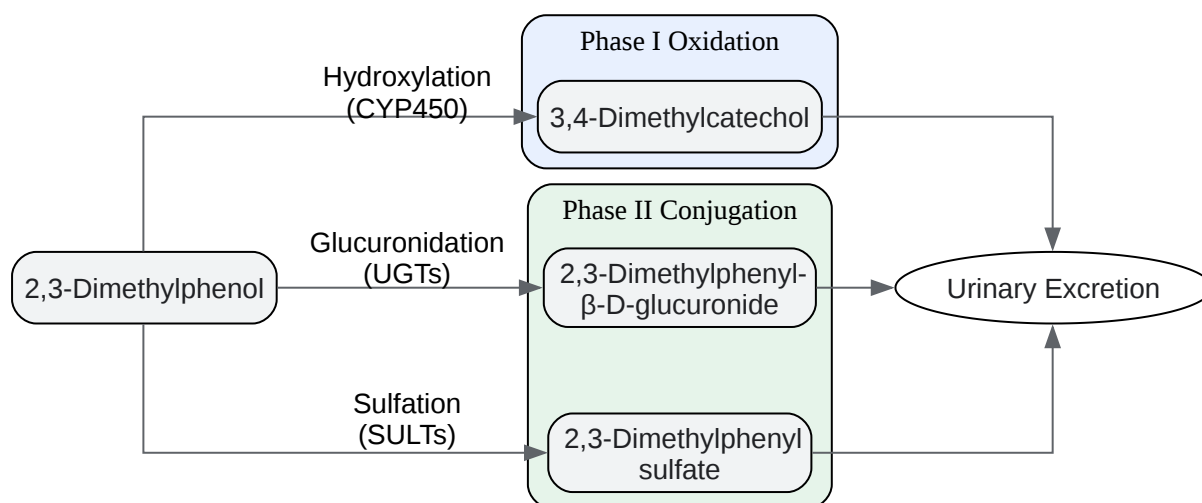
**Absorption:** Xylenols, as a class, can be readily absorbed through the skin and mucous membranes in both liquid and vapor forms.[7] Inhalation, ingestion, and dermal contact are all significant routes of exposure.[2][3][4] The relatively low molecular weight and moderate lipophilicity (LogP ~2.48) of 2,3-DMP facilitate its passage across biological membranes.

**Distribution:** Following absorption, phenol and its derivatives are rapidly distributed throughout the body.[8] No specific data on the tissue distribution of 2,3-DMP was found, but it is expected

to distribute systemically.

**Metabolism:** The primary site of metabolism for phenolic compounds is the liver. The metabolic pathway for 2,3-DMP has been investigated in rabbits, which excrete the compound as conjugated metabolites. The main metabolic reactions are Phase I oxidation followed by Phase II conjugation.

- **Phase I (Oxidation):** The aromatic ring is hydroxylated to form a catechol derivative. For 2,3-DMP, this results in the formation of 3,4-Dimethylcatechol.
- **Phase II (Conjugation):** The parent phenol and its oxidized metabolite are conjugated with glucuronic acid or sulfate to form water-soluble compounds that are more easily excreted. The identified metabolites are 2,3-dimethylphenyl- $\beta$ -D-glucuronide and 2,3-dimethylphenyl sulfate.[2]



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Caption: Metabolic pathway of **2,3-Dimethylphenol** in rabbits.[2]

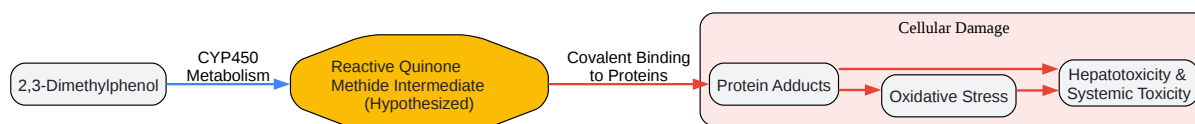
**Excretion:** The water-soluble glucuronide and sulfate conjugates are primarily eliminated from the body via the kidneys in urine.[2] Studies on coke facility workers exposed to mixed xylenols

showed a significant correlation between ambient air levels and urinary concentrations, supporting urinary excretion as the main elimination route.[2]

## Toxicodynamics and Mechanism of Action

**Local Corrosive Effects:** Direct contact with 2,3-DMP can cause severe irritation and corrosive burns to the skin, eyes, and respiratory tract.[3][4][6] This is a characteristic shared with phenol and other cresols.[7] The mechanism is attributed to the denaturation of proteins and disruption of cell membranes, leading to tissue necrosis. Inhalation can lead to inflammation, edema of the larynx and bronchi, and potentially fatal chemical pneumonitis.[4]

**Systemic Toxicity and Bioactivation:** Systemic effects following significant absorption include central nervous system (CNS) depression, hypotension, and potential damage to the liver and kidneys.[2][3][4] While the precise molecular mechanism for 2,3-DMP is not fully elucidated, a plausible pathway involves metabolic bioactivation to a reactive intermediate. Studies on the isomeric 2,6-dimethylphenol have shown that it is metabolized by cytochrome P450 enzymes to a highly reactive o-quinone methide intermediate.[9][10][11] This electrophilic metabolite can readily form covalent adducts with cellular nucleophiles, such as the sulfhydryl groups in cysteine residues of proteins.[9][12] This protein adduction can lead to enzyme inactivation, disruption of cellular function, oxidative stress, and ultimately, cytotoxicity and organ damage, such as the hepatotoxicity observed in mice.[9][10][11] It is highly probable that 2,3-DMP undergoes a similar bioactivation process, forming a reactive quinone methide that contributes to its systemic toxicity.



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Caption: Hypothesized bioactivation pathway for 2,3-DMP toxicity.

## Specific Toxicological Endpoints

Table 2: Summary of Acute Toxicity Data for **2,3-Dimethylphenol**

Endpoint	Species	Route	Value	Classification	Source
LD <sub>50</sub>	Mouse	Intravenous	56 mg/kg	N/A	<a href="#">[2]</a>
LD <sub>50</sub>	Rat	Oral	100 mg/kg	Toxic if swallowed (Category 3)	
Hazard Statement	Human	Dermal	N/A	Toxic in contact with skin (Category 3)	<a href="#">[6]</a> <a href="#">[13]</a>
LC <sub>50</sub>	Rat	Inhalation	> 85.5 mg/m <sup>3</sup> /4h	Saturated vapors did not cause mortality	<a href="#">[3]</a>

- Skin and Eye Irritation/Corrosion: 2,3-DMP is classified as causing severe skin burns and eye damage.[\[6\]](#)[\[13\]](#) It is corrosive and extremely destructive to tissues of the mucous membranes.[\[2\]](#)[\[4\]](#)
- Skin Sensitization: While data for the 2,3-isomer is not definitive, other dimethylphenol isomers (2,4-, 2,5-, and 3,4-DMP) tested positive in a mouse local lymph node assay, warranting caution for potential skin sensitization.[\[3\]](#)
- Genotoxicity: 2,3-DMP was found to be non-mutagenic in the Salmonella typhimurium histidine-reversion system (Ames test) with strains TA98 and TA100.[\[2\]](#) Safety data sheets concur that based on available data, the classification criteria for germ cell mutagenicity are not met.[\[13\]](#)
- Carcinogenicity: There is no conclusive evidence to classify 2,3-DMP as a carcinogen.[\[1\]](#) It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the

U.S. Environmental Protection Agency (EPA).[1][14]

- Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of 2,3-DMP were identified.[15] Studies on phenol have shown reproductive effects in rats at high doses, but direct extrapolation is not possible.[8]
- Chronic/Sub-chronic Toxicity: Chronic exposure may lead to liver and kidney damage.[2][4] In a study with mice, oral exposure to 250 mg/kg/day of a commercial mixture of dimethylphenols resulted in changes in blood parameters, including decreased mean corpuscular volume and mean corpuscular hemoglobin concentration.[3]

## Environmental Fate and Ecotoxicity

**2,3-Dimethylphenol** is classified as toxic to aquatic life with long-lasting effects.[6][13] Its release into the environment should be avoided.[16] While some phenols can be biodegraded by microorganisms, **2,3-dimethylphenol** appears to be more persistent in the environment compared to unsubstituted phenol or cresols.[17] It is known to be poisonous to fish and plankton in water bodies.[13]

## Experimental Protocols for Toxicological Assessment

The following protocols represent standard, self-validating methodologies for assessing the key toxicological endpoints of phenolic compounds like 2,3-DMP.

### Protocol 6.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which 2,3-DMP causes 50% inhibition of cell viability (IC<sub>50</sub>) in a cultured cell line (e.g., Balb/c 3T3 fibroblasts), providing a quantitative measure of basal cytotoxicity.

Methodology:

- Cell Culture: Culture 3T3 fibroblasts in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO<sub>2</sub>.

- **Plating:** Seed cells into a 96-well microplate at a density of  $1 \times 10^4$  cells/well and allow them to adhere for 24 hours.
- **Dosing:** Prepare a serial dilution of 2,3-DMP in culture media. Remove the old media from the wells and add 100  $\mu$ L of the various concentrations of 2,3-DMP. Include untreated control wells (media only) and solvent control wells.
- **Incubation:** Incubate the plate for 24 hours. **Causality Insight:** A 24-hour exposure is a standard duration to observe acute cytotoxic effects without complications from long-term cell culture artifacts.
- **MTT Addition:** Add 10  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Add 100  $\mu$ L of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the  $IC_{50}$  value.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

## Protocol 6.2: In Vivo Acute Dermal Irritation/Corrosion Study (OECD 404 Model)

This study determines the potential of 2,3-DMP to produce irritation or corrosion following a single dermal application.

Methodology:

- **Animal Selection:** Use healthy, young adult albino rabbits (one animal for the initial test).
- **Preparation:** 24 hours before the test, clip the fur from a  $\sim 6$  cm<sup>2</sup> area on the animal's back.

- Application: Apply 0.5 g of solid 2,3-DMP (moistened with water) to a small area of the clipped skin. Cover with a gauze patch and secure with tape. Trustworthiness Insight: Using a single animal for an initial tiered approach minimizes animal use while still identifying severe corrosive effects.
- Exposure: After a 4-hour exposure period, remove the patch and wash the treated area with water and soap to remove any residual test substance.
- Observation: Observe and score the skin reaction for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Classification: If corrosive effects (irreversible tissue damage) are observed, the test is concluded, and the substance is classified as corrosive. If non-corrosive, but irritation is seen, two additional animals are tested to confirm the irritant classification.

Caption: Workflow for an in vivo acute dermal irritation study.

## Conclusion

**2,3-Dimethylphenol** presents a significant toxicological profile characterized by acute oral and dermal toxicity, severe corrosive properties to skin and eyes, and aquatic toxicity.<sup>[6][13]</sup> While current evidence suggests it is not genotoxic or carcinogenic, data gaps remain, particularly concerning chronic, reproductive, and developmental effects.<sup>[1][2][15]</sup> Mechanistically, its toxicity is likely driven by both direct corrosive action and systemic effects following metabolic bioactivation to a reactive quinone methide intermediate. Future research should focus on closing the existing data gaps and confirming the hypothesized bioactivation pathway to allow for more comprehensive risk assessment and the development of safer handling protocols.

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